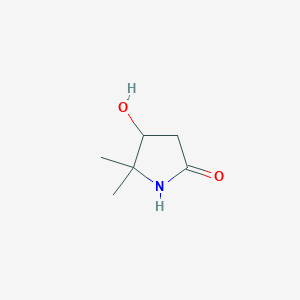

4-Hydroxy-5,5-dimethylpyrrolidin-2-one

描述

属性

IUPAC Name |

4-hydroxy-5,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4(8)3-5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBINJZITHGAVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)N1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Donor–Acceptor Cyclopropane Ring-Opening Reactions

Donor–acceptor (D–A) cyclopropanes serve as versatile intermediates for lactam synthesis. A 2022 study demonstrated that D–A cyclopropanes bearing ester groups react with primary amines under Lewis acid catalysis (e.g., nickel perchlorate) to form γ-amino esters, which lactamize in situ . Applied to 4-hydroxy-5,5-dimethylpyrrolidin-2-one, this strategy would involve:

-

Synthesis of a tailored D–A cyclopropane : Incorporating dimethyl and hydroxyl substituents at the C5 and C4 positions, respectively.

-

Amine-induced ring opening : Using ammonia or hydroxylamine to introduce the lactam nitrogen.

Reaction conditions from analogous syntheses include refluxing in toluene with 2 equivalents of acetic acid, achieving yields of 65–78% for related pyrrolidin-2-ones .

The introduction of a hydroxyl group at the C4 position of 5,5-dimethylpyrrolidin-2-one can be achieved via oxidation or hydroxylation. A patent by US4119637A describes the synthesis of 4-hydroxymethyl-2-pyrrolidinones through epoxidation followed by acid-catalyzed rearrangement . Adapting this method:

-

Epoxidation of 5,5-dimethylpyrrolidine : Reaction with a peracid (e.g., mCPBA) forms an epoxide at the C3–C4 position.

-

Acid-mediated rearrangement : Treatment with sulfuric acid induces epoxide opening, generating a carbocation that undergoes hydroxylation.

While this route produces 4-hydroxymethyl derivatives, modifying the starting material to include a pre-existing hydroxyl group could bypass the need for epoxidation.

Silica-Diphenic Acid Catalyzed Condensation

A silica-diphenic acid (SDA) catalyst enables eco-friendly synthesis of bicyclic lactams via domino Knoevenagel/Michael reactions . Although applied to cyclohexenone derivatives, this method is adaptable to pyrrolidinones:

-

Knoevenagel condensation : Reaction of 5,5-dimethyl-1,3-cyclohexanedione with an aldehyde forms an α,β-unsaturated ketone.

-

Michael addition : Nucleophilic attack by a hydroxylamine derivative introduces the lactam nitrogen.

Optimized conditions using SDA (10 mol%) in ethanol at 80°C yielded 85–92% of bis-cyclohexenone products . Replacing the cyclohexanedione with a pyrrolidine precursor could direct the reaction toward this compound.

Single-Pot Synthesis via Alkaline Saponification

A one-pot approach combining saponification and thermolysis streamlines lactam production. For example, saponification of a methyl ester at C3 of a pyrrolidin-2-one derivative with NaOH, followed by heating, eliminates CO₂ to yield 1,5-diarylpyrrolidin-2-ones . Applied to this compound:

-

Ester hydrolysis : Treatment of a 3-ethoxycarbonyl precursor with aqueous NaOH.

-

Decarboxylation : Heating the intermediate at 120°C removes CO₂, yielding the target compound.

This method avoids intermediate isolation, improving efficiency. Reported yields for analogous reactions exceed 70% .

Crystallization and Purification Strategies

Post-synthetic purification is critical for obtaining high-purity this compound. GlpBio’s protocol for related compounds recommends:

-

Solvent selection : Use RT-stable solvents like DMSO for stock solutions .

-

Crystallization : Slow evaporation from ethanol/water mixtures produces single crystals suitable for X-ray analysis .

For instance, 2,2’-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) crystallizes in the monoclinic space group P21/c, guided by hydrogen bonding . Similar principles apply to the pyrrolidinone analog.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

化学反应分析

Types of Reactions: 4-Hydroxy-5,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of pyrrolidinone, such as ketones, alcohols, amines, and substituted pyrrolidinones .

科学研究应用

Pharmaceutical Applications

1.1 Anticonvulsant Activity

Research indicates that 4-Hydroxy-5,5-dimethylpyrrolidin-2-one exhibits anticonvulsant properties, making it a candidate for drug development aimed at treating epilepsy and other seizure disorders. Its mechanism likely involves modulation of neurotransmitter systems, which can influence neuronal excitability and synaptic transmission.

1.2 Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic effects. Modifications to its structure can enhance these therapeutic potentials, providing a pathway for developing new pain management medications.

1.3 Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules, including 4-hydroxy-2-quinolones and 4-hydroxy-2-pyrones. These derivatives have shown unique biological activities that could be harnessed for therapeutic purposes.

Chemical Applications

2.1 Organocatalysis

this compound has been explored as an organocatalyst in asymmetric synthesis reactions. Its ability to stabilize transition states makes it suitable for facilitating complex reactions such as intramolecular aldol reactions and Diels–Alder cycloadditions, leading to the formation of intricate molecular architectures.

2.2 Synthesis of Heterocycles

The compound is also utilized in the synthesis of various heterocycles, which are crucial in medicinal chemistry due to their diverse biological activities. The specific synthetic routes depend on the desired derivatives and their intended applications.

Biochemical Applications

3.1 Interaction with Biological Macromolecules

Studies have focused on how this compound interacts with biological macromolecules, including enzymes and receptors. Binding studies suggest that it may modulate neurotransmitter receptors, influencing metabolic pathways and cellular functions .

3.2 Antiviral Research

In recent investigations, this compound has been assessed for its potential antiviral properties, particularly against viral infections such as SARS-CoV-2. Preliminary results indicate that it may inhibit viral replication in specific cellular models, highlighting its potential as a therapeutic agent in infectious diseases .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 1,5-Dimethylpyrrolidin-2-one | Lacks hydroxyl group | More hydrophobic; different reactivity profile |

| 3-Hydroxy-1,5-dimethylpyrrolidin-2-one | Hydroxyl group at position 3 | Different biological activity; less studied |

| 4-Acetyl-3-hydroxy-pyrrolidin-2-one | Acetyl group at position 4 | Enhanced lipophilicity; potential for different applications |

| 3-Amino-4,4-dimethylpyrrolidin-2-one | Amino group at position 3 | Increased basicity; different pharmacological properties |

Case Studies

Case Study 1: Anticonvulsant Screening

A study evaluated the anticonvulsant efficacy of this compound in animal models using standard seizure induction protocols. Results demonstrated significant seizure suppression compared to controls, supporting its potential use in epilepsy treatment.

Case Study 2: Organocatalytic Reactions

In an experimental setup focusing on asymmetric synthesis, the compound was tested as an organocatalyst in Diels–Alder reactions. The outcomes revealed high yields of desired products with excellent enantioselectivity, showcasing its effectiveness in synthetic chemistry applications.

作用机制

The mechanism of action of 4-Hydroxy-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .

相似化合物的比较

1-Amino-5,5-dimethylpyrrolidin-2-one Hydrochloride

- Molecular Formula : C₆H₁₂N₂O·HCl

- Molecular Weight : ~164.63 g/mol (calculated)

- Key Features: Replaces the hydroxyl group with an amino group, forming a hydrochloride salt.

- Synthesis: Prepared by stirring 1-amino-5,5-dimethylpyrrolidin-2-one in 4 N HCl/dioxane, yielding a white solid (53% yield) .

- Properties :

- Applications: Used as an intermediate in antiviral research, notably in the synthesis of SARS-CoV-2 inhibitors .

5,5-Dimethylpyrrolidin-2-one

- Molecular Formula: C₆H₁₁NO

- Molecular Weight : 113.16 g/mol

- Key Features : Lacks the hydroxyl group present in the target compound.

- Properties: Synonyms: 5,5-Dimethyl-2-pyrrolidone, 5165-28-6 .

- Applications : Functions as a solvent or intermediate in organic synthesis due to its polar aprotic nature .

5-Methyl-2-pyrrolidone

4-Hydroxy-5,5-dimethyl-2-trifluoromethylpyrroline-1-oxide (FDMPO)

- Molecular Formula: C₇H₁₀F₃NO₂

- Molecular Weight : 197.16 g/mol

- Key Features : Incorporates a trifluoromethyl group and an N-oxide moiety.

- Applications : Acts as a spin trap in electron spin resonance (ESR) spectroscopy to study free radical dynamics, particularly in antioxidant assays .

Structural and Reactivity Insights

- This property may influence solubility and reactivity in nucleophilic substitutions or esterifications .

- Amino vs. Hydroxyl: The amino derivative (2.1) exhibits basicity due to the NH₂ group, enabling salt formation (e.g., hydrochloride), which is critical for bioavailability in drug candidates .

- Trifluoromethyl Effects : FDMPO’s trifluoromethyl group increases electron-withdrawing effects, stabilizing radical adducts in ESR studies .

生物活性

4-Hydroxy-5,5-dimethylpyrrolidin-2-one, also known as DMHP, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with DMHP, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrrolidinone ring structure. The presence of the hydroxyl group at the 4-position and two methyl groups at the 5-position contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DMHP against a range of pathogens. The compound has been tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

These results indicate that DMHP exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer efficacy of DMHP has been evaluated using various cancer cell lines. Notably, studies have demonstrated its cytotoxic effects on lung adenocarcinoma cells (A549).

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| A549 (Lung Cancer) | 15 | 25 |

| HSAEC1-KT (Normal) | >100 | 85 |

The compound exhibited a dose-dependent reduction in cell viability in A549 cells, suggesting its potential as an anticancer agent. Importantly, DMHP showed significantly lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index for further development .

The biological activity of DMHP is believed to stem from its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : DMHP may inhibit enzymes involved in critical metabolic pathways in both bacteria and cancer cells.

- Cell Cycle Arrest : Studies suggest that DMHP induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several case studies have explored the therapeutic potential of DMHP:

- Study on Lung Cancer Cells : A study evaluated the effects of DMHP on A549 cells and found that treatment with DMHP led to a significant decrease in cell proliferation and induced apoptosis through caspase activation.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of MRSA were treated with DMHP, resulting in reduced biofilm formation and enhanced susceptibility to conventional antibiotics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-5,5-dimethylpyrrolidin-2-one, and how can reaction yields be improved?

- Methodological Answer : Base-assisted cyclization is a common approach for synthesizing pyrrolidinone derivatives. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized using substituted anilines or phenols under controlled conditions (e.g., 46–63% yields achieved via base-mediated reactions) . To optimize yields, variables such as reaction temperature (e.g., 57–63°C), catalyst selection (e.g., HCl, HNO₃), and solvent polarity should be systematically tested. Characterization via / NMR and HRMS is critical for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound experimentally?

- Methodological Answer : Multi-modal spectroscopic analysis is essential. Nuclear Magnetic Resonance (NMR) provides detailed information on proton and carbon environments, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl and carbonyl stretches). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction (using SHELX programs) can resolve 3D structures .

Q. What are the stability considerations for this compound under varying environmental conditions?

- Methodological Answer : Stability studies should assess thermal, photolytic, and oxidative degradation. Accelerated stability testing under high humidity (e.g., 75% RH) and elevated temperatures (40–60°C) can identify decomposition pathways. Analytical techniques like HPLC or GC-MS monitor degradation products. For lab storage, desiccants and inert atmospheres (N₂/Ar) are recommended to prevent hydrolysis or oxidation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and fume hoods. Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., H315 for skin irritation). Emergency measures include immediate decontamination with water for skin contact and artificial respiration for inhalation exposure. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound's reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties, such as HOMO-LUMO gaps, to explain nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects and transition states. Pairing computational results with experimental data (e.g., NMR chemical shifts) validates mechanistic hypotheses .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidinone derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or polymorphism. Variable-temperature NMR can detect dynamic equilibria, while X-ray crystallography (via SHELXL) resolves solid-state configurations. Cross-validating with alternative techniques like Raman spectroscopy or neutron diffraction may clarify ambiguities .

Q. How can impurity profiles of this compound be rigorously characterized?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC×GC-MS to detect trace by-products. For example, EP/BP pharmacopeial guidelines recommend spiking studies with reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to identify impurities. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures accuracy .

Q. What interdisciplinary approaches explore the biological activity of this compound?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition studies) with metabolomics to map biochemical interactions. For cancer research, cell viability assays (MTT/WST-1) and proteomic profiling (via SILAC labeling) identify molecular targets. Surface plasmon resonance (SPR) quantifies binding affinities to receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。